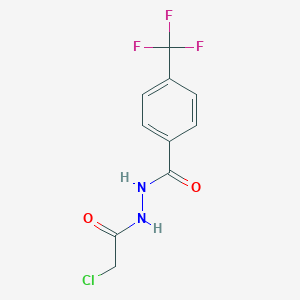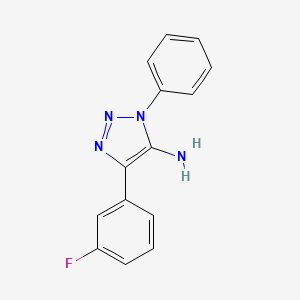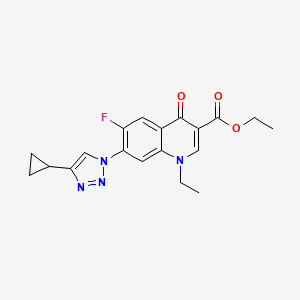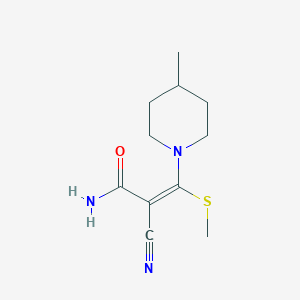
N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is an organic compound that features a benzohydrazide core substituted with a 2-chloroacetyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with 2-chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Condensation reactions: The hydrazide group can engage in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Products may include oxidized forms of the benzohydrazide core.
Reduction: Reduced forms of the compound, potentially altering the functional groups present.
Scientific Research Applications
N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable hydrazone linkages with biological targets.
Materials Science: The compound’s unique functional groups make it a candidate for the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloroacetyl group can react with thiol or amine groups on proteins, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)benzohydrazide: Lacks the trifluoromethyl group, which may affect its reactivity and stability.
4-(trifluoromethyl)benzohydrazide: Lacks the chloroacetyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is unique due to the presence of both the chloroacetyl and trifluoromethyl groups
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVQYYKZRYOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate](/img/structure/B6461868.png)

![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine](/img/structure/B6461888.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6461924.png)

![3-(1H-imidazol-1-yl)-6-[(E)-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}hydrazin-1-yl]pyridazine](/img/structure/B6461938.png)
![methyl 3-[4-(morpholin-4-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]propanoate](/img/structure/B6461946.png)
![1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione](/img/structure/B6461965.png)
![ethyl 2-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate](/img/structure/B6461973.png)
